molecular formula C18H14F3N3O4S B2809451 N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 300812-63-9

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2809451
CAS No.: 300812-63-9
M. Wt: 425.38
InChI Key: SEJIXUMZBRAPKG-UHFFFAOYSA-N
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Description

“N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide” is a compound with the molecular formula C17H15N3O4S . The five-membered isoxazole ring makes dihedral angles of 80.5 (2) and 81.3 (2)° with the two benzene rings, which form a dihedral angle of 39.81 (18)° with each other .


Molecular Structure Analysis

In the title compound, the five-membered isoxazole ring makes dihedral angles of 80.5 (2) and 81.3 (2)° with the two benzene rings, which form a dihedral angle of 39.81 (18)° with each other . A short intra-molecular C-H⋯O contact occurs .


Chemical Reactions Analysis

The crystal structure of the compound is stabilized by inter-molecular N-H⋯O hydrogen bonds, which generate [001] chains, and further consolidated by weak C-H⋯O interactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 295.31 .

Scientific Research Applications

DNA Minor Groove Binding

Compounds related to N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide, such as Hoechst 33258, have been studied for their ability to bind to the minor groove of DNA. This binding specificity is utilized in fluorescent DNA staining for cell biology applications, offering insights into chromosome and nuclear structures. Furthermore, these compounds serve as starting points for drug design due to their radioprotective and topoisomerase inhibitory properties (Issar & Kakkar, 2013).

Environmental Degradation Studies

Nitisinone, a compound with a similar functional group, has been studied for its environmental stability and degradation pathways. Understanding the stability and degradation of such compounds is crucial for evaluating their environmental impact and potential risks associated with their medical applications (Barchańska et al., 2019).

Pollution Removal

Research on sulfamethoxazole, which shares the sulfamoyl group with the compound of interest, focuses on removal techniques from water sources. This highlights the broader application of studying the environmental fate and removal technologies for persistent organic pollutants (Prasannamedha & Kumar, 2020).

Pharmacokinetic Influences

Studies on cytochrome P450 isoforms have explored how various chemical inhibitors, including those related to the target compound, impact drug metabolism. This research is vital for predicting drug-drug interactions and understanding the metabolism of pharmaceuticals (Khojasteh et al., 2011).

Properties

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4S/c1-11-9-16(23-28-11)24-29(26,27)15-7-5-14(6-8-15)22-17(25)12-3-2-4-13(10-12)18(19,20)21/h2-10H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJIXUMZBRAPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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